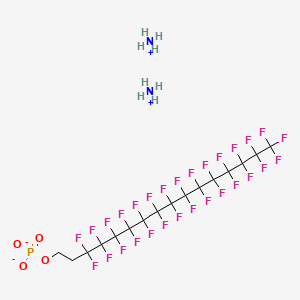

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl phosphate

Description

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl phosphate (CAS: 93857-48-8) is a fluorinated organophosphate compound characterized by a perfluorinated hexadecyl chain. Its molecular formula is C₁₈H₆F₃₃NO₄P·2H₃N, with a molecular weight of 978.22 g/mol .

Properties

CAS No. |

93857-47-7 |

|---|---|

Molecular Formula |

C16H12F29N2O4P |

Molecular Weight |

878.20 g/mol |

IUPAC Name |

diazanium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl phosphate |

InChI |

InChI=1S/C16H6F29O4P.2H3N/c17-3(18,1-2-49-50(46,47)48)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)15(41,42)16(43,44)45;;/h1-2H2,(H2,46,47,48);2*1H3 |

InChI Key |

MJHYQOMQQBZWGU-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl phosphate typically involves the reaction of a perfluorinated alcohol with phosphorus oxychloride, followed by neutralization with ammonia. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl phosphate primarily undergoes substitution reactions due to the presence of the phosphate group. It can also participate in hydrolysis under acidic or basic conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.

Hydrolysis: Requires acidic or basic aqueous solutions.

Major Products: The major products of these reactions include various substituted phosphates and phosphoric acid derivatives .

Scientific Research Applications

Agricultural Applications

1.1 Fertilizer Use

Diammonium phosphate is widely recognized for its role as a fertilizer due to its high phosphorus content. It promotes plant growth by enhancing nutrient availability in the soil. Studies have shown that the application of diammonium phosphate can significantly increase crop yields and improve phosphorus use efficiency (PUE) in various crops such as maize and wheat .

1.2 Biostimulant Effects

Research indicates that when combined with biostimulants like Paecilomyces variotii, diammonium phosphate can enhance nutrient uptake and stimulate plant growth by regulating gene expression related to nutrient transport . This synergistic effect can lead to improved photosynthesis and overall plant health.

Environmental Remediation

2.1 Heavy Metal Immobilization

Diammonium phosphate has been studied for its effectiveness in immobilizing heavy metals in contaminated soils. In experiments involving soils contaminated with cadmium (Cd), lead (Pb), and zinc (Zn), the application of diammonium phosphate significantly reduced the solubility and transport of these metals. The results indicated that higher doses of diammonium phosphate led to increased retention of heavy metals by forming low-solubility metal-phosphate precipitates . This application is particularly relevant for sites near mining and smelting operations.

2.2 Soil Amendment

The use of diammonium phosphate as a soil amendment has been shown to enhance soil fertility by improving the availability of essential nutrients. Its application can lead to better soil structure and increased microbial activity . This is crucial for sustainable agricultural practices aimed at maintaining soil health.

Industrial Applications

3.1 Wood Treatment

Diammonium phosphate is also utilized in the wood industry as a fire retardant and fungicide. A treatment method involving glucose-diammonium phosphate has been developed to protect wood from fungal degradation while simultaneously enhancing its fire resistance . This dual functionality makes it a valuable component in construction materials.

Case Studies

Mechanism of Action

The mechanism of action of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl phosphate involves its interaction with hydrophobic and lipophobic surfaces. The long perfluorinated chain provides a barrier that prevents the penetration of water and oils, making it an effective surfactant and coating agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diammonium Phosphate (DAP)

- Chemical Structure: (NH₄)₂HPO₄, a simple inorganic salt.

- Solubility : Highly water-soluble, facilitating rapid nutrient release in agricultural settings .

- Applications: Primarily used as a fertilizer to supply nitrogen (N) and phosphorus (P). Studies demonstrate its efficacy in improving crop yields but highlight issues with nutrient runoff and low phosphorus use efficiency (PUE) (~15–20%) .

- Environmental Impact : Excessive use leads to eutrophication and soil acidification .

Coated Diammonium Phosphate (CDAP)

- Chemical Structure : DAP coated with polymers or sulfur to control nutrient release .

- Solubility : Modified to enable gradual P release, maintaining soil available P at stable levels (e.g., 13.5–71.45 mg/kg in Typic Hapludalf soils) .

- Applications : Enhances PUE (up to 7.72% higher than DAP) and crop yields (e.g., 9.65% increase in maize) by synchronizing nutrient release with plant demand . Combined with humic acid (HA), CDAP further boosts soil P availability (+38.6%) and photosynthetic rates (+35.1%) in maize .

- Environmental Impact : Reduces P leaching and environmental risks compared to conventional DAP .

Fluorinated Phosphate Salts (e.g., Diammonium Nonacosafluorohexadecyl Phosphate)

- Chemical Structure : Fluorinated alkyl chain attached to a phosphate group, creating a hydrophobic tail and ionic head .

- Solubility: Likely low water solubility due to fluorocarbon chain, favoring use in non-aqueous systems.

- Applications: Potential roles as surfactants, flame retardants, or coatings. For example, diammonium hydrogen phosphate derivatives are employed in stone conservation to form stable calcium phosphate crystals and in fire-retardant composites .

- Environmental Impact : Persistent fluorinated compounds may raise concerns as per- and polyfluoroalkyl substances (PFAS), though explicit data are absent in the evidence .

Data Tables

Table 1: Structural and Functional Comparison

*Estimated based on coating materials.

Table 2: Agricultural Performance of DAP vs. CDAP

| Metric | DAP | CDAP |

|---|---|---|

| Maize Yield Increase | Baseline | +9.65% |

| PUE Improvement | Baseline | +7.72% |

| Soil Available P | 13.5 mg/kg (initial) | +38.6% (with HA) |

| Cost (USD/ha) | 447.8 | 557.4 |

Research Findings

- CDAP Efficacy : In maize trials, CDAP + HA increased ATP synthase activity and cytokinin levels, enhancing photosynthesis and yield . Fungal diversity in apple orchards treated with CDAP resembled fumigated soils, indicating pathogen suppression .

- Fluorinated Compounds: Limited agricultural data exist, but structural analogs like calcium magnesium phosphate reduce heavy metal bioavailability (e.g., Cr) by altering soil pH .

Biological Activity

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl phosphate (often abbreviated as DAP) is a complex organophosphate compound with significant biological activity. This article reviews the biological effects of DAP through diverse studies and data.

- Molecular Formula : C16H26F29N2O4P

- Molecular Weight : 978.2 g/mol

- CAS Number : Not explicitly available but can be referenced through PubChem .

Biological Activity Overview

The biological activity of DAP is primarily associated with its interactions in biological systems and potential toxicological effects. Several studies have reported on the effects of similar phosphates that may provide insights into DAP's biological activity.

Toxicological Effects

- Respiratory Effects : Exposure to DAP has been linked to respiratory issues. A study indicated significant reductions in forced vital capacity (FVC) and forced expiratory volume (FEV1) among workers exposed to DAP for extended periods. Notably:

- Metabolic and Hematological Changes : Clinical studies have documented metabolic disturbances such as hyperphosphatemia and hypocalcemia in individuals exposed to high doses of DAP. In a toxicity study:

- Renal Implications : Case studies have shown that exposure to phosphates like DAP can lead to renal dysfunction. For instance:

Case Studies

Several case studies highlight the biological implications of DAP exposure:

- Case Study 1 : A study involving workers at a DAP production facility revealed a correlation between prolonged exposure and respiratory health issues. The findings included significant decreases in lung function metrics over time.

- Case Study 2 : An autopsy report indicated potential injuries consistent with exposure to high-pressure systems involving ammonium phosphates. Histological changes such as pulmonary edema were noted but could not be definitively attributed to phosphate exposure .

Table 1: Summary of Toxicological Findings from DAP Exposure

| Parameter | Control Group | 250 mg/kg/day | 750 mg/kg/day | 1500 mg/kg/day |

|---|---|---|---|---|

| FEV1 (L) | 3.0 | 2.9 | 2.5 | 2.0 |

| PEFR (L/min) | 500 | 480 | 450 | 400 |

| Glucose (mg/dL) | 100 | 95 | 80 | 79 |

| Phosphorus (mg/dL) | 4.5 | 4.4 | 3.8 | 3.7 |

| Liver Enzymes (ALP) | Normal | Normal | Elevated | Elevated |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.